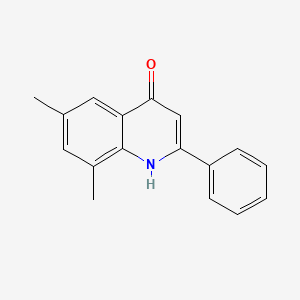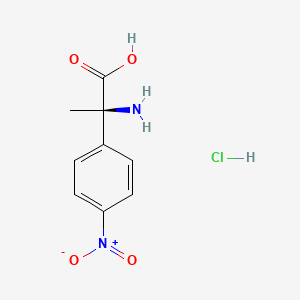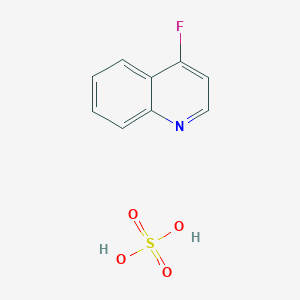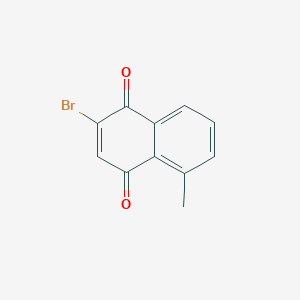![molecular formula C12H12N2O4 B11866472 8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(シクロプロパンカルボニル)-5-オキソ-1,2,3,5-テトラヒドロイミダゾ[1,2-a]ピリジン-7-カルボン酸は、イミダゾ[1,2-a]ピリジンファミリーに属する複雑な有機化合物です。このクラスの化合物は、その多様な生物活性と医薬品化学における用途で知られています。この化合物のユニークな構造は、シクロプロパン環がイミダゾ[1,2-a]ピリジンコアに融合していることを特徴とし、その独特の化学的性質と潜在的な治療用途に貢献しています。
準備方法
合成経路と反応条件
8-(シクロプロパンカルボニル)-5-オキソ-1,2,3,5-テトラヒドロイミダゾ[1,2-a]ピリジン-7-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。たとえば、置換ピリジンから始めて、ジアゾメタンやシクロプロピルカルベン中間体などの試薬を用いて、シクロプロパン化反応によりシクロプロパン環を導入できます。その後のステップには、最終生成物を得るために、酸化、還元、官能基変換が含まれる場合があります。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された合成経路が使用される場合があります。連続フロー化学や自動合成プラットフォームなどの技術は、生産のスケールアップに使用できます。廃棄物を最小限に抑え、効率を向上させるために、堅牢な触媒と環境に優しい溶媒の使用も検討されています。
化学反応の分析
反応の種類
8-(シクロプロパンカルボニル)-5-オキソ-1,2,3,5-テトラヒドロイミダゾ[1,2-a]ピリジン-7-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用して酸化することで、追加の官能基を導入したり、既存の官能基を変換したりできます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの試薬を用いた還元反応は、カルボニル基をアルコールやアミンに変換できます。
置換: 求核置換反応は、イミダゾ[1,2-a]ピリジンコアの特定の置換基を置換するために実行できます。
一般的な試薬と条件
酸化剤: KMnO4、CrO3
還元剤: LiAlH4、水素化ホウ素ナトリウム(NaBH4)
溶媒: ジメチルホルムアミド(DMF)、ジクロロメタン(DCM)
触媒: パラジウム炭素(Pd/C)、酸化白金(PtO2)
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸やケトンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
科学研究アプリケーション
8-(シクロプロパンカルボニル)-5-オキソ-1,2,3,5-テトラヒドロイミダゾ[1,2-a]ピリジン-7-カルボン酸は、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 酵素機能やタンパク質相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: 特定の生物学的標的に結合する能力により、結核やがんなどの病気の治療における治療の可能性について検討されています.
産業: 新しい材料の開発や医薬品の合成のための前駆体として使用されています。
科学的研究の応用
8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
8-(シクロプロパンカルボニル)-5-オキソ-1,2,3,5-テトラヒドロイミダゾ[1,2-a]ピリジン-7-カルボン酸の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合して、その活性を阻害したり、機能を変更したりできます。この相互作用は、重要な生物学的経路を阻害し、治療効果をもたらす可能性があります。 たとえば、細菌細胞壁合成に関与する酵素の活性を阻害する可能性があり、潜在的な抗菌剤となる可能性があります .
類似化合物の比較
類似化合物
イミダゾ[1,2-a]ピリジン-2-カルボン酸: 抗炎症作用とCOX-2酵素を阻害する能力で知られています.
イミダゾ[4,5-b]ピリジン: 顕著な生物活性を示し、さまざまな医薬品の開発に使用されています.
ユニークさ
8-(シクロプロパンカルボニル)-5-オキソ-1,2,3,5-テトラヒドロイミダゾ[1,2-a]ピリジン-7-カルボン酸は、独自の立体および電子特性を付与するシクロプロパン環のためにユニークです。このユニークさは、特定の生物学的標的への結合親和性を高め、創薬および開発において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Known for its anti-inflammatory properties and ability to inhibit COX-2 enzymes.
Imidazo[4,5-b]pyridine: Exhibits significant bioactivity and is used in the development of various pharmaceuticals.
Uniqueness
8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity to specific biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
8-(cyclopropanecarbonyl)-5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c15-8-5-7(12(17)18)9(10(16)6-1-2-6)11-13-3-4-14(8)11/h5-6,13H,1-4H2,(H,17,18) |
InChIキー |
IRFXRCBQZMTQAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=C3NCCN3C(=O)C=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)






![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)




![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
